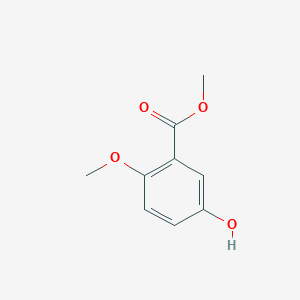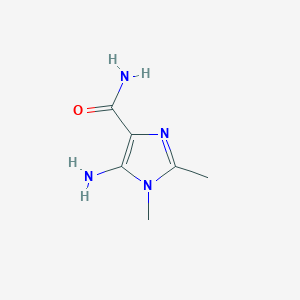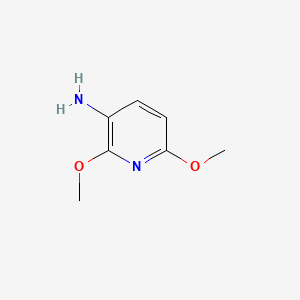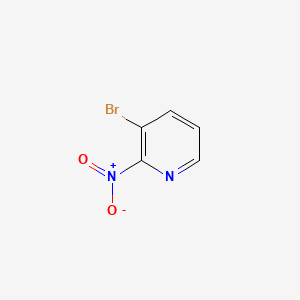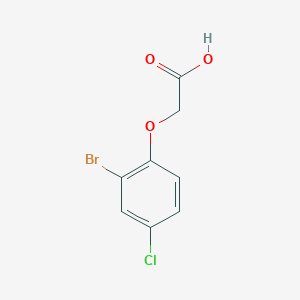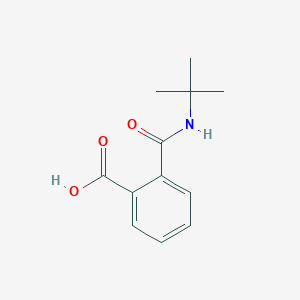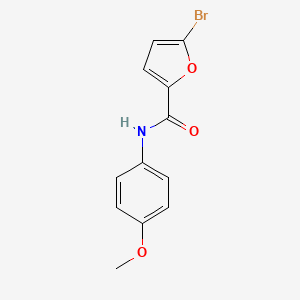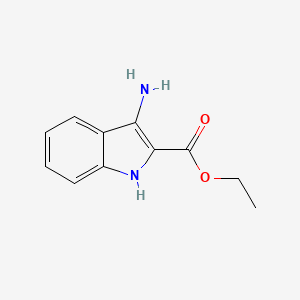![molecular formula C18H12N2O2 B1269203 2-(4-氨基苯基)-苯并[de]异喹啉-1,3-二酮 CAS No. 25287-05-2](/img/structure/B1269203.png)
2-(4-氨基苯基)-苯并[de]异喹啉-1,3-二酮
描述
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound characterized by an isoquinoline nucleus and carbonyl groups at positions 1 and 3
科学研究应用
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用机制
Target of Action
Isoindoline and isoindoline-1,3-dione compounds, which are structurally similar, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .
Mode of Action
It is known that isoquinoline-1,3-dione (iqd) is an electron-withdrawing building block . This property could influence its interaction with its targets.
Biochemical Pathways
Isoindoline and isoindoline-1,3-dione compounds have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
Isoindoline and isoindoline-1,3-dione compounds were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
It is known that isoquinoline-1,3-dione-derived conjugated polymers showed ambipolar charge transport behavior .
Action Environment
It is known that the more extended π-conjugation and less backbone rigidity of bridging units, and better long-range order in thin films are responsible for the high μh of iqd-based polymers .
生化分析
Biochemical Properties
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms . The nature of this interaction suggests that 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione may act as an inhibitor, potentially sensitizing cancer cells to DNA-damaging agents by preventing the repair of DNA double-strand breaks.
Cellular Effects
The effects of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active site of TDP2, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell death pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione in laboratory settings are critical factors in its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that while the compound remains stable under certain conditions, it can degrade in the presence of light and oxygen . This degradation can affect its long-term effects on cellular function, necessitating careful handling and storage in laboratory settings.
Dosage Effects in Animal Models
The effects of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents . At high doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various tissues . Additionally, binding proteins within the cell can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is a key determinant of its activity and function. The compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione in these compartments can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under solventless conditions with simple heating, making it a green and efficient method .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the amino-phenyl substitution.
2-Phenyl-isoindoline-1,3-dione: Similar structure but with a phenyl group instead of an amino-phenyl group.
Uniqueness
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with biological receptors and its potential therapeutic applications set it apart from other similar compounds .
属性
IUPAC Name |
2-(4-aminophenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZCOQYUBLDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351154 | |
| Record name | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25287-05-2 | |
| Record name | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


